![molecular formula C20H15F3N4O2 B10857128 3-(3-cyano-4-fluorophenyl)-1-[(1R)-1-(6,7-difluoro-1-oxo-2H-isoquinolin-4-yl)ethyl]-1-methylurea CAS No. 2445597-31-7](/img/structure/B10857128.png)
3-(3-cyano-4-fluorophenyl)-1-[(1R)-1-(6,7-difluoro-1-oxo-2H-isoquinolin-4-yl)ethyl]-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-836 is a potent and highly selective hepatitis B virus capsid inhibitor. It is an orally active compound designed to inhibit the assembly of the viral capsid, thereby blocking viral replication. AB-836 has shown promising results in preclinical and clinical trials, demonstrating robust antiviral activity and a favorable safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: AB-836 is synthesized using structure-based drug design, medicinal chemistry, and structure-activity relationship studies. The compound is derived from a novel chemical series differentiated from other chemotypes. The synthesis involves multiple chemotypes and stringent preclinical selection criteria to ensure potency and selectivity .
Industrial Production Methods: The industrial production of AB-836 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as X-ray crystallography to guide the design and optimization of the compound .
Chemical Reactions Analysis
Types of Reactions: AB-836 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and optimization.
Common Reagents and Conditions: The synthesis of AB-836 involves the use of reagents such as trifluoroacetic acid, dimethyl sulfoxide, and other organic solvents. The reaction conditions are carefully controlled to ensure the desired chemical transformations .
Major Products Formed: The major product formed from the synthesis of AB-836 is the final capsid inhibitor compound, which is then purified and characterized for its antiviral activity .
Scientific Research Applications
AB-836 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mechanism of Action
AB-836 exerts its effects by inhibiting the assembly of the viral capsid, which is essential for viral replication. The compound interacts with the hepatitis B virus core protein, preventing the formation of functional viral capsids. This inhibition leads to a reduction in viral DNA and RNA levels and prevents the synthesis of covalently closed circular DNA, which is crucial for viral persistence .
Comparison with Similar Compounds
AB-836 is unique compared to other capsid inhibitors due to its increased potency and enhanced resistance profile. Some similar compounds include:
ETV (Entecavir): A nucleoside analogue used for the treatment of chronic hepatitis B virus infection.
TDF (Tenofovir Disoproxil Fumarate): Another nucleoside analogue that inhibits viral DNA synthesis.
TAF (Tenofovir Alafenamide): A prodrug of tenofovir with improved pharmacokinetics and safety profile compared to TDF.
AB-836 stands out due to its novel mechanism of action, targeting the viral capsid assembly rather than viral DNA synthesis. This unique approach offers the potential for improved antiviral efficacy and reduced resistance development .
Properties
CAS No. |
2445597-31-7 |
|---|---|
Molecular Formula |
C20H15F3N4O2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(3-cyano-4-fluorophenyl)-1-[(1R)-1-(6,7-difluoro-1-oxo-2H-isoquinolin-4-yl)ethyl]-1-methylurea |
InChI |
InChI=1S/C20H15F3N4O2/c1-10(15-9-25-19(28)14-7-18(23)17(22)6-13(14)15)27(2)20(29)26-12-3-4-16(21)11(5-12)8-24/h3-7,9-10H,1-2H3,(H,25,28)(H,26,29)/t10-/m1/s1 |
InChI Key |
WKCMLORRPISTPL-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CNC(=O)C2=CC(=C(C=C21)F)F)N(C)C(=O)NC3=CC(=C(C=C3)F)C#N |
Canonical SMILES |
CC(C1=CNC(=O)C2=CC(=C(C=C21)F)F)N(C)C(=O)NC3=CC(=C(C=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


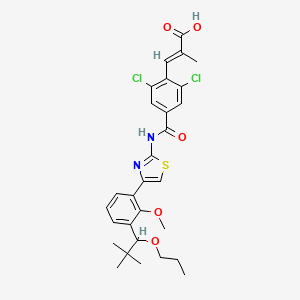
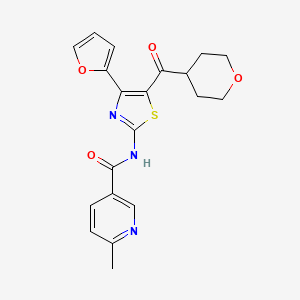
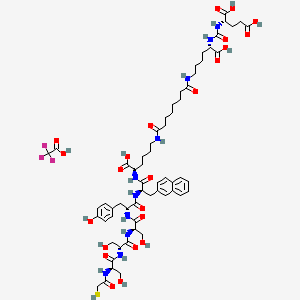

![[4-[Methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate](/img/structure/B10857075.png)


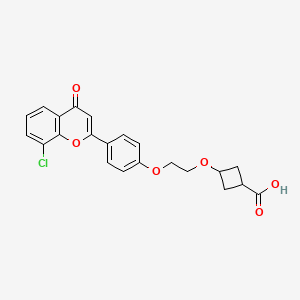
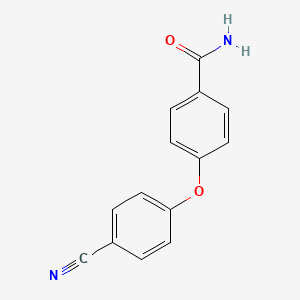
![1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole](/img/structure/B10857098.png)
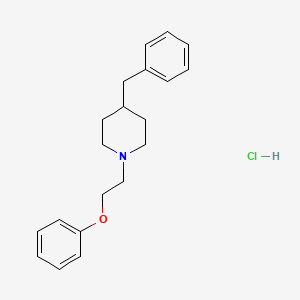
![7-[(2-chlorophenoxy)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10857102.png)
![(2~{R})-2-[[4-[(4-aminocarbonylphenyl)carbonylamino]phenyl]sulfonylamino]-5-[(2~{S},4~{S})-4-azanyl-2-[[(2~{S})-1-[[(2~{S})-1-[(5-azanyl-5-oxidanylidene-pentyl)amino]-5-oxidanyl-1,5-bis(oxidanylidene)pentan-2-yl]-methyl-amino]-4-methyl-1-oxidanylidene-pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxidanylidene-pentanoic acid](/img/structure/B10857105.png)
![3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10857109.png)
